molecular formula C22H20N2O B1660370 2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 75220-77-8

2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B1660370
CAS No.: 75220-77-8
M. Wt: 328.4 g/mol
InChI Key: QVBJIYHYVAUYBK-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, which is known for its wide range of therapeutic and pharmacological properties This compound is characterized by its unique structure, which includes a benzodiazepine core with specific substitutions at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of o-phenylenediamine with enolizable ketones. One efficient method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) as a catalyst under mild conditions . This reaction proceeds with good to excellent yields and involves simple and mild reaction conditions, making it a practical approach for laboratory synthesis.

Industrial Production Methods

Industrial production methods for benzodiazepine derivatives often involve similar condensation reactions but are optimized for large-scale production. These methods may use different catalysts and solvents to improve yield and reduce reaction times. For example, microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor-ionophore complex. This interaction can modulate the activity of the GABA receptor, leading to increased opening frequency of chloride channels and enhanced inhibitory neurotransmission. This mechanism is similar to that of other benzodiazepine derivatives, which are known to exert their effects through modulation of GABAergic signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,5-Benzodiazepine, 1-acetyl-2,3-dihydro-2,4-diphenyl-
  • 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
  • 4-[(E)-2-(4-methylphenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine

Uniqueness

2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitutions at the 2 and 4 positions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its interactions with specific molecular targets, leading to distinct pharmacological properties compared to other benzodiazepine derivatives .

Properties

CAS No.

75220-77-8

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

InChI

InChI=1S/C22H20N2O/c1-25-18-13-11-17(12-14-18)22-15-21(16-7-3-2-4-8-16)23-19-9-5-6-10-20(19)24-22/h2-14,22,24H,15H2,1H3

InChI Key

QVBJIYHYVAUYBK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

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